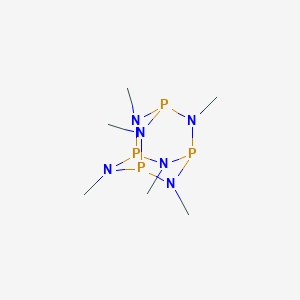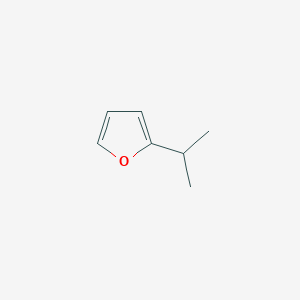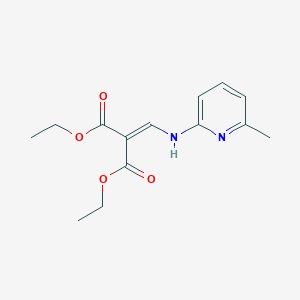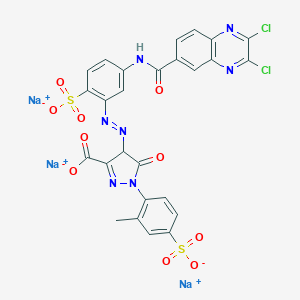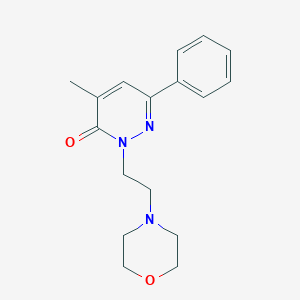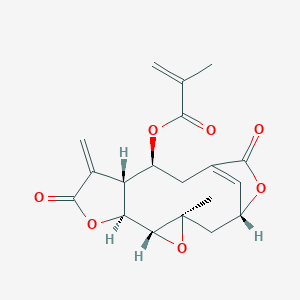
2-(Methylthio)-4,5-diphenyloxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylthio)-4,5-diphenyloxazole (MDPO) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDPO is a heterocyclic compound that belongs to the family of oxazoles and is characterized by its unique molecular structure.
Mécanisme D'action
The mechanism of action of 2-(Methylthio)-4,5-diphenyloxazole is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in the target organism. 2-(Methylthio)-4,5-diphenyloxazole has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 2-(Methylthio)-4,5-diphenyloxazole has also been shown to inhibit the activity of the ribosome, a protein complex involved in protein synthesis. The inhibition of these key enzymes and proteins leads to the disruption of vital cellular processes, ultimately resulting in cell death.
Effets Biochimiques Et Physiologiques
2-(Methylthio)-4,5-diphenyloxazole has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 2-(Methylthio)-4,5-diphenyloxazole inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-(Methylthio)-4,5-diphenyloxazole has also been shown to exhibit potent antiviral and antibacterial activities. In vivo studies have shown that 2-(Methylthio)-4,5-diphenyloxazole exhibits low toxicity and is well-tolerated by animals. However, further studies are needed to determine the long-term effects of 2-(Methylthio)-4,5-diphenyloxazole on human health.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Methylthio)-4,5-diphenyloxazole has several advantages for lab experiments. It is relatively easy and inexpensive to synthesize, and it exhibits potent biological activities at low concentrations. However, 2-(Methylthio)-4,5-diphenyloxazole also has some limitations. It is highly reactive and can degrade quickly in the presence of air and moisture. 2-(Methylthio)-4,5-diphenyloxazole is also sensitive to light and heat, which can lead to degradation and loss of activity.
Orientations Futures
There are several future directions for the research and development of 2-(Methylthio)-4,5-diphenyloxazole. One direction is the synthesis of novel derivatives of 2-(Methylthio)-4,5-diphenyloxazole with enhanced biological activities and improved stability. Another direction is the investigation of the mechanism of action of 2-(Methylthio)-4,5-diphenyloxazole and its derivatives to gain a better understanding of their biological activities. Additionally, the potential applications of 2-(Methylthio)-4,5-diphenyloxazole in the fields of medicine, agriculture, and material science should be further explored. Finally, the long-term effects of 2-(Methylthio)-4,5-diphenyloxazole on human health should be investigated to ensure its safety for use in various applications.
Méthodes De Synthèse
The synthesis of 2-(Methylthio)-4,5-diphenyloxazole involves the reaction of 2-chloro-4,5-diphenyloxazole with sodium methylthiolate. The reaction takes place in the presence of a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and a base such as sodium hydroxide (NaOH). The reaction yields 2-(Methylthio)-4,5-diphenyloxazole as a white crystalline solid with a melting point of 177-179°C.
Applications De Recherche Scientifique
2-(Methylthio)-4,5-diphenyloxazole has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2-(Methylthio)-4,5-diphenyloxazole has been shown to exhibit antitumor, antiviral, and antibacterial activities. 2-(Methylthio)-4,5-diphenyloxazole has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In agriculture, 2-(Methylthio)-4,5-diphenyloxazole has been used as a fungicide and insecticide due to its potent antifungal and insecticidal properties. In material science, 2-(Methylthio)-4,5-diphenyloxazole has been used as a building block for the synthesis of novel materials such as liquid crystals and polymers.
Propriétés
Numéro CAS |
14725-35-0 |
|---|---|
Nom du produit |
2-(Methylthio)-4,5-diphenyloxazole |
Formule moléculaire |
C16H13NOS |
Poids moléculaire |
267.3 g/mol |
Nom IUPAC |
2-methylsulfanyl-4,5-diphenyl-1,3-oxazole |
InChI |
InChI=1S/C16H13NOS/c1-19-16-17-14(12-8-4-2-5-9-12)15(18-16)13-10-6-3-7-11-13/h2-11H,1H3 |
Clé InChI |
PFUQBWRZKDFUHL-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CSC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Autres numéros CAS |
14725-35-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



